5-(2,3,4-Trifluorophenyl)isoxazol-3-amine
Description
Significance of Isoxazole (B147169) Core Structures in Chemical Biology and Advanced Organic Synthesis
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure that imparts significant chemical and biological properties. ijpca.org This core structure is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide spectrum of biological activities. nih.govolemiss.edu
In the realm of chemical biology, isoxazole derivatives have been developed as potent therapeutic agents across various disease areas. They are integral components of drugs such as the COX-2 inhibitor valdecoxib (B1682126) and the anti-rheumatic drug leflunomide. ijpca.orgwikipedia.org The isoxazole nucleus is associated with a broad range of pharmacological actions, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities. ijpca.orgnih.gov This versatility stems from the isoxazole ring's ability to act as a bioisosteric replacement for other functional groups, influencing the molecule's conformation, electronic properties, and metabolic stability.
From the perspective of advanced organic synthesis, the isoxazole ring is a valuable synthon. A primary method for its construction is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene, a highly versatile and regioselective process. nih.govwikipedia.orgorganic-chemistry.org Synthetic chemists also utilize other strategies, including the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. wikipedia.orgyoutube.com Furthermore, the isoxazole ring can be chemically manipulated; for instance, the weak N-O bond is susceptible to cleavage under certain conditions, such as UV irradiation or reductive cleavage, providing synthetic routes to other important structures like β-hydroxy ketones and γ-amino alcohols. wikipedia.org
Structural Peculiarities and Academic Interest in Fluorinated Phenyl-Substituted Aminoisoxazoles
The introduction of fluorine atoms into organic molecules, particularly in pharmacologically active compounds, is a widely adopted strategy in medicinal chemistry. Fluorinated phenyl-substituted aminoisoxazoles are of particular academic interest due to the unique properties conferred by the fluorine substituents. Fluorine, being the most electronegative element, can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. frontiersin.org
The trifluorophenyl moiety in 5-(2,3,4-Trifluorophenyl)isoxazol-3-amine enhances the compound's lipophilicity, which can improve its ability to cross biological membranes. Furthermore, the replacement of carbon-hydrogen bonds with carbon-fluorine bonds often increases the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. frontiersin.orgchemimpex.com The trifluoromethyl group (-CF3), in particular, is known to enhance biological activity and can contribute to a stronger binding affinity with target proteins. cymitquimica.comresearchgate.net
The presence of the 3-amino group on the isoxazole ring provides a site for further chemical modification and can act as a hydrogen bond donor, which is crucial for molecular recognition and binding to biological macromolecules. The combination of the planar, aromatic isoxazole ring, the versatile amino group, and the electron-withdrawing, lipophilic trifluorophenyl group creates a unique three-dimensional structure with a specific distribution of electronic charge, making these compounds attractive candidates for drug discovery and development. chemimpex.com
Overview of Key Research Trajectories for the Compound and its Analogs
Research involving this compound and its analogs primarily revolves around their synthesis and potential applications in medicinal and agrochemical fields. The synthetic focus is often on developing efficient and regioselective methods to construct the substituted isoxazole core. nih.govorganic-chemistry.org This includes the exploration of metal-catalyzed cycloaddition reactions and the development of environmentally benign synthetic routes. olemiss.edu
In medicinal chemistry, analogs of this compound are investigated as intermediates for the synthesis of more complex bioactive molecules. chemimpex.com Research has shown that related fluorinated phenyl-isoxazole structures are explored for their potential in treating neurological disorders and as anticancer agents. chemimpex.comresearchgate.net The specific substitution pattern of fluorine atoms on the phenyl ring is a key area of investigation, as it can fine-tune the biological activity and pharmacokinetic properties of the molecule. nih.gov For instance, the position of the fluorine atom can influence the compound's interaction with enzymes and receptors.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5F3N2O |
|---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
5-(2,3,4-trifluorophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H5F3N2O/c10-5-2-1-4(8(11)9(5)12)6-3-7(13)14-15-6/h1-3H,(H2,13,14) |
InChI Key |
SOWMHLGZQCEIAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C2=CC(=NO2)N)F)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for the Preparation of 5 2,3,4 Trifluorophenyl Isoxazol 3 Amine
Retrosynthetic Analysis and Design of Precursor Molecules
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-(2,3,4-Trifluorophenyl)isoxazol-3-amine, the primary disconnections are made across the bonds forming the isoxazole (B147169) ring.
Two principal retrosynthetic pathways are considered:
Pathway A (Cyclocondensation): This approach involves disconnecting the C-O and N-C bonds of the ring, leading to a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydroxylamine (B1172632) derivative. The key precursor derived from this analysis is a β-ketoester or β-ketonitrile bearing the 2,3,4-trifluorophenyl group. For instance, a plausible precursor would be 3-(2,3,4-trifluorophenyl)-3-oxopropanenitrile.
Pathway B ([2+3] Cycloaddition): This strategy involves a disconnection that breaks the ring into a nitrile oxide and an alkyne. This identifies 2,3,4-trifluorobenzonitrile oxide and an acetylene equivalent bearing a nitrogen functionality as the key precursors.
The design of these precursors is critical for the success of the synthesis, ensuring that the desired substituents are correctly placed on the final isoxazole ring.
Approaches to Isoxazole Ring Formation
The construction of the isoxazole ring is the cornerstone of the synthesis. The two major routes are 1,3-dipolar cycloadditions and condensation reactions with hydroxylamine. acs.org
Cyclocondensation Reactions with Hydroxylamine Derivatives
One of the most common and established methods for forming the isoxazole ring is the reaction of a 1,3-dicarbonyl compound, or a related species, with hydroxylamine. acs.orgnih.gov The reaction proceeds via a condensation mechanism to form an oxime, followed by an intramolecular cyclization and dehydration to yield the isoxazole ring.
For the synthesis of the target molecule, a suitable precursor would be a derivative of 2,3,4-trifluoroacetophenone, such as an α,β-unsaturated ketone or a β-ketoester. The reaction of this precursor with hydroxylamine hydrochloride in the presence of a base like sodium methylate would lead to the formation of the 5-substituted isoxazole ring. prepchem.com A key challenge in this approach is controlling the regioselectivity, as reactions with unsymmetrical 1,3-dicarbonyls can potentially yield two different regioisomers. However, the use of β-ketonitriles can offer better control.
| Precursor Type | Reagent | General Conditions | Outcome |
| β-Ketoester | Hydroxylamine | Basic or acidic catalysis | Formation of isoxazolone byproduct possible acs.org |
| β-Ketonitrile | Hydroxylamine | Basic conditions (e.g., NaOMe in MeOH) | Regioselective formation of 3-aminoisoxazole prepchem.com |
| Chalcone (α,β-unsaturated ketone) | Hydroxylamine Hydrochloride | Aqueous medium, catalyst-free | Environmentally benign approach nih.gov |
[2+3] Cycloaddition Reactions in Isoxazole Synthesis
The [3+2] cycloaddition (or 1,3-dipolar cycloaddition) is a powerful and highly regioselective method for constructing the isoxazole ring. researchgate.netacs.org This reaction typically involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne (a dipolarophile).
To synthesize this compound, this approach would involve:
Generation of Nitrile Oxide: 2,3,4-Trifluorobenzaldoxime would be treated with an oxidizing agent such as N-chlorosuccinimide (NCS) or hydroximoyl chlorides to generate the highly reactive 2,3,4-trifluorobenzonitrile oxide intermediate. beilstein-journals.org
Cycloaddition: This intermediate would then react with an alkyne containing a nitrogen functionality, such as cyanamide or an amino-protected alkyne, to yield the desired 3-amino-5-arylisoxazole.
Copper(I)-catalyzed procedures have been developed for the rapid, one-pot synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in-situ generated nitrile oxides. nih.gov This method offers high regioselectivity and is often experimentally convenient.
Catalytic and Green Chemistry Methodologies for Enhanced Synthesis
Modern synthetic chemistry emphasizes the use of catalytic methods and environmentally benign procedures to improve efficiency and reduce waste.
Catalytic Approaches:
Copper Catalysis: Copper(I) salts are widely used to catalyze the [3+2] cycloaddition of terminal alkynes and nitrile oxides, ensuring high yields and regioselectivity. nih.gov
Iron and Palladium Catalysis: Sequential iron and palladium catalyzed systems have been used in multi-step, one-pot syntheses of trisubstituted isoxazoles from propargylic alcohols. nih.gov
Green Chemistry Approaches:
Ultrasound Irradiation: The use of ultrasound has been reported for the synthesis of 3-alkyl-5-aryl isoxazoles, offering advantages such as shorter reaction times, milder conditions, high yields, and easier work-up procedures without the need for a catalyst. nih.gov
Aqueous Media: Performing cyclocondensation reactions in an aqueous medium provides an environmentally friendly alternative to traditional organic solvents. nih.gov
Deep Eutectic Solvents (DES): Biorenewable deep eutectic solvents, such as choline chloride:urea, have been used as green solvent alternatives for the synthesis of 3,5-disubstituted isoxazoles. nih.gov
Introduction and Functionalization of the Amino Moiety
The introduction of the amino group at the C3 position of the isoxazole ring can be achieved through several strategies, either by incorporating it into one of the precursors or by functionalizing the pre-formed isoxazole ring.
From Precursors: A common strategy involves using a precursor that already contains the nitrogen functionality. For example, in the cyclocondensation approach, reacting a β-ketonitrile with hydroxylamine directly yields the 3-aminoisoxazole structure. Similarly, in the cycloaddition approach, using cyanamide as the dipolarophile would introduce the amino group.
Post-Cyclization Functionalization: An alternative involves the synthesis of a 3-haloisoxazole, such as 3-bromo-5-(2,3,4-trifluorophenyl)isoxazole, followed by a nucleophilic aromatic substitution (SNAr) reaction. However, 3-haloisoxazoles are often poor substrates for classical palladium or copper-catalyzed amination reactions. acs.org A more viable route involves a two-step procedure where a 3-bromoisoxazoline intermediate reacts with an amine, followed by an oxidation step to furnish the 3-aminoisoxazole in high yield. acs.org This method is advantageous as it tolerates a wide variety of amine nucleophiles. acs.org
| Strategy | Description | Key Intermediate/Reagent | Advantage |
| Precursor Incorporation | The amino group is part of the acyclic starting material. | β-Ketonitrile or Cyanamide | Direct formation of the target functionality. |
| Post-Cyclization Amination | A halogenated isoxazole is functionalized. | 3-Bromoisoxazoline | High yields and broad amine scope. acs.org |
Regioselectivity and Stereochemical Control in Synthetic Routes
Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted isoxazoles like this compound.
In cyclocondensation reactions involving unsymmetrical 1,3-dicarbonyl precursors, the reaction with hydroxylamine can lead to a mixture of 3-substituted and 5-substituted isoxazole regioisomers. The outcome is often dependent on the reaction conditions (pH) and the nature of the substituents on the dicarbonyl compound. The use of β-ketonitriles, however, generally provides excellent regioselectivity, leading specifically to the 3-aminoisoxazole isomer.
In [3+2] cycloaddition reactions between a nitrile oxide and a terminal alkyne, the regioselectivity is typically high, leading predominantly to the 3,5-disubstituted isoxazole. The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne direct the orientation of the addition. For the synthesis of the target compound, the reaction between 2,3,4-trifluorobenzonitrile oxide and an amino-functionalized alkyne is expected to yield the 5-(2,3,4-Trifluorophenyl) isomer with high regiocontrol. nih.gov
Stereochemical control is not a factor in the synthesis of the final aromatic isoxazole ring itself. However, it can be relevant in the synthesis of isoxazoline intermediates, which contain stereocenters, before a final oxidation step to the aromatic isoxazole.
Chemical Transformations and Derivatization Reactions of 5 2,3,4 Trifluorophenyl Isoxazol 3 Amine
Reactions at the Primary Amine Functionality for Scaffold Elaboration
The primary amine group in 5-(2,3,4-trifluorophenyl)isoxazol-3-amine is a nucleophilic center that readily participates in a range of reactions, making it a prime target for chemical modification and the introduction of diverse substituents.
Acylation, Alkylation, and Sulfonylation for Novel Analog Synthesis
The primary amine of 3-aminoisoxazole derivatives can be readily acylated, alkylated, and sulfonylated to produce a variety of analogs. These reactions are fundamental in medicinal chemistry for probing structure-activity relationships.
Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base affords the corresponding amides. This transformation is useful for introducing a wide range of functional groups.
Alkylation: Alkylation of the primary amine can be achieved using alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products.
Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group is a common feature in many biologically active compounds.
| Reaction Type | Reagent Example | Product Functional Group |
| Acylation | Acetyl chloride | Amide |
| Alkylation | Methyl iodide | Secondary or Tertiary Amine |
| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide |
Condensation and Imine Formation in Heterocycle Construction
Condensation reactions involving the primary amine are pivotal for the construction of more complex heterocyclic systems. The reaction of 3-aminoisoxazoles with various carbonyl compounds can lead to the formation of imines, which can then undergo further cyclization reactions.
For instance, the reaction of a 3-aminoisoxazole with a β-ketoester can lead to the formation of an enamine intermediate, which can subsequently cyclize to form a fused pyrimidine ring system. These types of reactions are highly valuable for generating molecular diversity. The formation of the imine is typically the first step in these cascade reactions. Imines, or Schiff bases, are formed by the reaction of the primary amine with an aldehyde or a ketone. This reaction is generally reversible and is often carried out under conditions that favor the removal of water.
| Reactant 1 | Reactant 2 | Intermediate/Product | Application |
| This compound | Aldehyde/Ketone | Imine | Intermediate for heterocycle synthesis |
| This compound | β-Dicarbonyl compound | Fused heterocycle (e.g., isoxazolo[5,4-b]pyridine) | Synthesis of complex scaffolds |
Diazotization and Subsequent Transformations for Aryl Coupling
The primary aromatic amine of this compound can be converted to a diazonium salt through treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. organic-chemistry.orgslideshare.net These diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations.
One of the most important reactions of diazonium salts is their use in coupling reactions to form azo compounds. slideshare.net They can also be used in Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups, onto the isoxazole (B147169) ring at the 3-position. These transformations significantly expand the synthetic utility of the starting amine.
Reactivity of the Isoxazole Ring System for Functional Group Interconversion
The isoxazole ring, while aromatic, exhibits distinct reactivity patterns that can be exploited for further functionalization. Both the carbon and heteroatoms of the ring can participate in chemical transformations.
Electrophilic and Nucleophilic Aromatic Substitution on the Isoxazole Core
The isoxazole ring can undergo both electrophilic and nucleophilic aromatic substitution reactions, although its reactivity is influenced by the substituents present. The electron-withdrawing nature of the nitrogen atom and the trifluorophenyl group, as well as the electron-donating nature of the amino group, will collectively influence the regioselectivity of these reactions.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is less common but can occur, particularly if a good leaving group is present at a position activated by an electron-withdrawing group. rsc.orgelsevierpure.com For instance, a nitro group at the 5-position of an isoxazole can be displaced by various nucleophiles. rsc.org
Ring-Opening and Rearrangement Pathways
The isoxazole ring is susceptible to cleavage under certain conditions, leading to the formation of acyclic intermediates that can be valuable in synthesis. nih.gov These ring-opening reactions can be initiated by various stimuli, including light, heat, or chemical reagents. nih.govwikipedia.org
Metal-Catalyzed Cross-Coupling Strategies for Enhanced Diversity
Metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, offering a direct path to a wide array of derivatives from a common precursor. For the this compound scaffold, these strategies can be envisioned at several positions, including the 3-amino group, the C4 position of the isoxazole ring, or a functionalized version of the trifluorophenyl ring (e.g., a halo-substituted analog).
Palladium-catalyzed reactions are particularly prominent in this context. The Suzuki-Miyaura coupling allows for the formation of C-C bonds by reacting an organoboron reagent with a halide or triflate. nih.gov For instance, a hypothetical 4-bromo-5-(2,3,4-trifluorophenyl)isoxazol-3-amine could be coupled with various aryl or alkyl boronic acids to introduce diverse substituents at the C4 position. nih.gov Similarly, the Sonogashira coupling enables the introduction of alkyne functionalities by reacting a terminal alkyne with an aryl or vinyl halide, a reaction also catalyzed by palladium and copper complexes. mdpi.com
For the formation of new carbon-nitrogen bonds, the Buchwald-Hartwig amination is a key transformation. wikipedia.orgyoutube.com This reaction facilitates the coupling of an aryl halide with a primary or secondary amine. organic-chemistry.org It could be employed to further functionalize the 3-amino group or to couple various amines to a halogenated version of the isoxazole scaffold, thereby expanding the chemical space around the core structure. wikipedia.orgnih.gov These reactions typically require a palladium catalyst, a suitable phosphine ligand, and a base to proceed efficiently. youtube.com
| Reaction Type | Catalyst System (Typical) | Coupling Partners | Bond Formed | Potential Application on Scaffold |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(0) catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) | Organoboron Reagent + Aryl/Vinyl Halide | C(sp²)–C(sp²) or C(sp²)–C(sp³) | Functionalization at C4 of isoxazole or on the phenyl ring (requires prior halogenation). |
| Sonogashira Coupling | Pd(0) catalyst + Cu(I) salt + Base | Terminal Alkyne + Aryl/Vinyl Halide | C(sp²)–C(sp) | Introduction of alkynyl groups at C4 of isoxazole or on the phenyl ring (requires prior halogenation). |
| Buchwald-Hartwig Amination | Pd(0) catalyst + Phosphine Ligand + Base | Amine + Aryl Halide | C(sp²)–N | Derivatization of the 3-amino group or coupling of external amines to a halogenated scaffold. |
Modifications of the Trifluorophenyl Moiety and Impact on Electronic Properties
The 2,3,4-trifluorophenyl group is a defining feature of the molecule, imparting significant electronic effects. The three fluorine atoms act as strong electron-withdrawing groups through induction, rendering the aromatic ring electron-deficient. This property governs the ring's reactivity and influences the molecule as a whole.
The electron-deficient nature of the trifluorophenyl ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) . wikipedia.org In this reaction, a potent nucleophile can displace one of the fluorine atoms. The substitution typically occurs at positions activated by electron-withdrawing groups, making the C2 and C4 positions likely targets for nucleophilic attack. nih.govlibretexts.org This pathway allows for the introduction of various nucleophiles, such as alkoxides, thiolates, or amines, directly onto the phenyl ring, providing a metal-free method for functionalization. nih.gov The relative reactivity of the fluorine atoms as leaving groups in SNAr reactions is often F > Cl > Br > I, a counterintuitive trend that is attributed to the high electronegativity of fluorine polarizing the C-F bond and facilitating the rate-determining nucleophilic attack step. libretexts.org
Another powerful strategy for regioselective functionalization is Directed ortho-Metalation (DoM) . wikipedia.org This method involves using a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position. unblog.frbaranlab.org The resulting aryllithium species can then be trapped with a wide range of electrophiles. uwindsor.ca To apply this to the this compound scaffold, the 3-amino group could first be derivatized into a suitable DMG, such as an amide or a carbamate, which would then direct lithiation to an adjacent position on the isoxazole or, potentially, the C5 position of the phenyl ring, although the electronic influence of the fluorine atoms would be a competing factor.
Introducing new substituents onto the trifluorophenyl ring can profoundly alter the molecule's electronic properties and, consequently, its reactivity and potential biological interactions. The nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—is critical. nih.gov
| Substituent Type on Phenyl Ring | Example Groups | Effect on Phenyl Ring Electron Density | Impact on Reactivity | Predicted Effect on 3-Amine Basicity |
|---|---|---|---|---|
| Electron-Withdrawing Group (EWG) | -NO₂, -CN, -SO₂R | Decreases | Enhances susceptibility to nucleophilic attack (SNAr). | Decreases |
| Electron-Donating Group (EDG) | -OCH₃, -N(CH₃)₂, -CH₃ | Increases | Reduces susceptibility to nucleophilic attack; may slightly increase reactivity towards electrophiles. | Increases |
Synthesis of Complex Hybrid Molecules Incorporating the this compound Scaffold
Molecular hybridization, which involves covalently linking two or more distinct pharmacophoric units, is a widely used strategy in drug discovery to create novel chemical entities with potentially synergistic or multi-target activities. ijariit.com The this compound scaffold is an excellent platform for constructing such hybrid molecules due to the versatile reactivity of its constituent parts.
One common approach involves derivatizing the 3-amino group to build or attach another heterocyclic system. For example, the amine can be acylated and then undergo cyclization reactions. A literature precedent shows that 3-aryl-5-methylisoxazole-4-carbohydrazides can be condensed with benzoxazinones to yield novel isoxazole-quinazolinone hybrids. ijariit.com A similar strategy could be adapted by converting the 3-amino group of the title compound into a hydrazide for subsequent condensation reactions.
Another powerful technique is the use of cycloaddition reactions to form new heterocyclic rings. The 3-amino group can be functionalized with a terminal alkyne (e.g., via propargylation). This appended alkyne can then serve as a dipolarophile in a 1,3-dipolar cycloaddition reaction with an azide to form a 1,2,3-triazole ring (a "click" reaction), or with a nitrile oxide to generate a second isoxazole ring. mdpi.com This modular approach allows for the straightforward synthesis of isoxazole-triazole and isoxazole-isoxazole hybrids. mdpi.comnih.gov
Furthermore, the isoxazole core can be linked to other systems like benzofuran. researchgate.net Synthetic routes often involve multi-step sequences where a key intermediate, such as a propargylated benzofuran, undergoes a cycloaddition with a nitrile oxide generated in situ to form the isoxazole ring, thereby linking the two heterocyclic systems. researchgate.net These strategies highlight the modularity and versatility of the isoxazole scaffold in creating complex and diverse molecular architectures.
| Hybrid Molecule Type | Key Synthetic Strategy | Functional Group Utilized on Scaffold | Reference Strategy |
|---|---|---|---|
| Isoxazole-Quinazolinone | Condensation/Cyclization | 3-Amino group (converted to hydrazide) | Condensation of isoxazole carbohydrazides with benzoxazinones. ijariit.com |
| Isoxazole-Triazole | 1,3-Dipolar Cycloaddition | 3-Amino group (functionalized with an alkyne) | Reaction of a propargylated scaffold with an azide. mdpi.com |
| Isoxazole-Benzofuran | 1,3-Dipolar Cycloaddition | Precursor to isoxazole ring | Reaction of a propargylated benzofuran with a nitrile oxide. researchgate.net |
| Isoxazole-Isoxazole | 1,3-Dipolar Cycloaddition | 3-Amino group (functionalized with an alkyne) | Reaction of a propargylated scaffold with a nitrile oxide. mdpi.com |
Computational and Theoretical Investigations Pertaining to 5 2,3,4 Trifluorophenyl Isoxazol 3 Amine
Quantum Chemical Studies of Electronic Structure and Chemical Reactivity
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods can predict reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govnih.gov By calculating the electron density, DFT can determine a wide range of molecular properties that are crucial for understanding chemical reactivity. For 5-(2,3,4-Trifluorophenyl)isoxazol-3-amine, DFT calculations can elucidate the distribution of electric charge across the molecule, identify sites susceptible to electrophilic or nucleophilic attack, and quantify properties like dipole moment and polarizability. nih.govresearchgate.net
These calculations involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. nih.gov The resulting data provide a detailed picture of the molecule's electronic landscape. For instance, a Molecular Electrostatic Potential (MEP) map can be generated, which uses a color scale to visualize the electrostatic potential on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound
This table presents hypothetical data representative of a typical DFT analysis.
| Property | Calculated Value | Significance |
| Ground State Energy | -1053 Hartrees | Represents the total electronic energy of the molecule in its most stable state. |
| Dipole Moment | 3.5 Debye | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Polarizability | 185 Bohr³ | Measures the deformability of the electron cloud in an electric field, affecting intermolecular forces. |
| Mulliken Atomic Charges | N(isoxazole): -0.45, C-NH₂: +0.30 | Provides a quantitative measure of the partial charge on each atom, helping to identify reactive sites. |
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.comwikipedia.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. acs.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org FMO analysis can predict the regioselectivity and stereoselectivity of reactions, such as cycloadditions, by examining the symmetry and overlap of the frontier orbitals of the reacting species. wikipedia.org For this compound, FMO analysis would reveal the most probable sites for electron donation and acceptance, guiding the prediction of its behavior in chemical reactions.
Table 2: Illustrative FMO Analysis and Reactivity Descriptors for this compound
This table presents hypothetical data representative of a typical FMO analysis.
| Parameter | Value (eV) | Interpretation |
| HOMO Energy | -6.8 eV | Energy of the outermost electron; relates to ionization potential and nucleophilicity. |
| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron affinity and electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 5.6 eV | Indicates chemical reactivity; a larger gap implies higher stability. |
| Electronegativity (χ) | 4.0 | The tendency to attract electrons. |
| Chemical Hardness (η) | 2.8 | Resistance to change in electron distribution. |
Conformational Analysis and Molecular Dynamics Simulations of Compound Conformation
Computational methods can systematically rotate this bond and calculate the potential energy at each step to identify low-energy, stable conformers. mdpi.com Molecular Dynamics (MD) simulations extend this analysis by simulating the movement of atoms and bonds over time, providing a dynamic view of the molecule's flexibility and conformational preferences in different environments (e.g., in a solvent like water). nih.gov These simulations can reveal how the molecule explores its conformational space and the average time it spends in specific shapes, which is crucial for understanding its interaction with receptors. nih.govacs.org
Molecular Docking and Ligand-Protein Interaction Studies (In Silico Prediction of Binding Modes)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a target protein or receptor. mdpi.comresearchgate.net This method is central to drug discovery for predicting the binding affinity and mode of action of potential drug candidates. nih.gov The process involves placing the 3D structure of this compound into the active site of a target protein and using a scoring function to evaluate the fitness of different binding poses. acs.org
The results of a docking study can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's binding site. bonviewpress.com For example, the amine group on the isoxazole (B147169) ring could act as a hydrogen bond donor, while the trifluorophenyl ring could engage in hydrophobic or halogen-bonding interactions. These in silico predictions provide a structural basis for a molecule's biological activity and can guide the design of more potent analogs. mdpi.comnih.gov
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
This table presents hypothetical data representative of a typical molecular docking study.
| Parameter | Result | Details |
| Target Protein | Protein Tyrosine Kinase (e.g., PDB ID: 2HCK) | A common target class for isoxazole-containing inhibitors. |
| Binding Affinity (Glide Score) | -8.5 kcal/mol | A lower score indicates a stronger predicted binding affinity. |
| Key Interacting Residues | Lys58, Asn51, Gly97 | Amino acids in the active site that form critical interactions. |
| Hydrogen Bonds | NH₂ group with Asn51; Isoxazole N with Lys58 | Specific hydrogen bonds that stabilize the ligand-protein complex. |
| Hydrophobic Interactions | Trifluorophenyl ring with Val65, Leu120 | Van der Waals interactions contributing to binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov To build a QSAR model, a dataset of structurally similar compounds with known activities is required. Various molecular descriptors—numerical values that quantify different aspects of a molecule's structure (e.g., lipophilicity, electronic properties, size)—are calculated for each compound. nih.gov
Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that correlates these descriptors with the observed activity. nih.gov A robust QSAR model can provide mechanistic insights by revealing which molecular properties are most important for activity. nih.govresearchgate.net For a series of analogs of this compound, a QSAR study could reveal, for instance, that higher lipophilicity and specific electronic features on the phenyl ring are correlated with increased potency, thereby guiding the synthesis of new, improved compounds. nih.govut.ee
Cheminformatics Approaches for Analog Design and Virtual Screening
Cheminformatics combines computer science and chemistry to analyze large datasets of chemical information. In drug discovery, cheminformatics tools are essential for designing new molecules and identifying promising candidates from vast virtual libraries. mdpi.com
For analog design, cheminformatics can be used to explore the "chemical space" around this compound by suggesting modifications (e.g., adding or changing functional groups) and predicting their effect on properties like drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).
Virtual screening is another powerful application where large databases of compounds (like the ZINC database) are computationally screened against a biological target to identify molecules that are likely to bind. bonviewpress.comresearchgate.net This process can be based on the structure of the ligand (e.g., searching for molecules with similar 2D or 3D features to the parent compound) or the structure of the target protein (structure-based virtual screening, which is essentially high-throughput molecular docking). nih.govresearchgate.net These methods significantly accelerate the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing. icm.edu.pl
Role of 5 2,3,4 Trifluorophenyl Isoxazol 3 Amine As a Synthetic Synthon and Molecular Scaffold
Key Intermediate in Multi-Step Syntheses of Biologically Relevant Compounds
The isoxazole (B147169) ring is a five-membered heterocycle that is considered a "privileged scaffold" in drug discovery, appearing in numerous clinically approved drugs. researchgate.netnih.govrsc.org The 3-amino-5-phenylisoxazole motif, of which 5-(2,3,4-Trifluorophenyl)isoxazol-3-amine is a prime example, serves as a crucial intermediate in the multi-step synthesis of a wide array of biologically active compounds. nih.goveurekalert.org
The primary utility of this compound as a synthon stems from the reactivity of the amine group at the 3-position. This functional group acts as a versatile handle, allowing for the straightforward construction of more complex molecules through reactions such as acylation, alkylation, sulfonylation, and participation in cyclization reactions. For instance, it can be readily reacted with various carboxylic acids or their activated derivatives to form amides, a common linkage in pharmacologically active agents. Similarly, reaction with sulfonyl chlorides yields sulfonamides, another key functional group in medicinal chemistry.
The trifluorophenyl group at the 5-position is not merely a passive substituent. The strategic placement of three fluorine atoms on the phenyl ring significantly modulates the compound's physicochemical properties. Fluorination is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity which can improve cell membrane permeability, and alter the acidity of nearby protons, potentially leading to stronger binding interactions with biological targets. chemimpex.com This combination of a reactive handle and a property-modulating aromatic system makes it an ideal starting point for synthesizing compounds with potential therapeutic applications.
| Drug Class | Example(s) | Therapeutic Application |
|---|---|---|
| Antibiotics (β-lactamase resistant) | Cloxacillin, Dicloxacillin, Oxacillin | Bacterial Infections |
| Anti-inflammatory (COX-2 Inhibitors) | Valdecoxib (B1682126) | Inflammation and Pain |
| Anticonvulsants | Zonisamide | Epilepsy |
| Antirheumatics | Leflunomide | Rheumatoid Arthritis |
Scaffold for Diversity-Oriented Synthesis and Combinatorial Chemistry Libraries
Diversity-oriented synthesis (DOS) and the generation of combinatorial libraries are cornerstone strategies in modern drug discovery, aiming to produce large collections of structurally diverse small molecules for high-throughput screening. frontiersin.orgnih.govamanote.com this compound is an exemplary scaffold for such endeavors. nih.gov
The core principle involves using the stable isoxazole-phenyl scaffold as a foundation and systematically attaching a wide variety of chemical building blocks to its reactive amine handle. nih.gov This process can be automated and performed in parallel, rapidly generating a library of hundreds or thousands of distinct, yet related, compounds. mdpi.com Each compound in the library retains the core trifluorophenyl-isoxazole fragment but differs in the substituent attached to the 3-amino position.
This approach allows for a systematic exploration of the chemical space around the core scaffold. By screening the resulting library against a biological target, researchers can identify "hits"—compounds that exhibit a desired activity. The structure-activity relationships (SAR) can then be analyzed to understand which chemical features are important for activity, guiding the design of more potent and selective subsequent generations of compounds. The trifluorophenylisoxazole core provides a rigid and chemically stable anchor, ensuring that the observed biological effects are primarily due to the variations in the appended R-groups.
| Reagent Class | Reaction Type | Resulting Functional Group | Example R-Groups for Diversity |
|---|---|---|---|
| Carboxylic Acids (R-COOH) | Amide Coupling | Amide | Alkyl chains, (hetero)aromatic rings, amino acid residues |
| Sulfonyl Chlorides (R-SO₂Cl) | Sulfonylation | Sulfonamide | Substituted phenyls, thiophenes, alkyl groups |
| Aldehydes/Ketones (R-CHO) | Reductive Amination | Secondary Amine | Benzyl groups, pyridyls, cyclohexyls |
| Isocyanates (R-NCO) | Urea Formation | Urea | Aryl groups, aliphatic chains |
Utilization in Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are sophisticated medicinal chemistry tactics used to design new molecules with improved properties while retaining the desired biological activity of a known active compound. These strategies are particularly useful for generating novel intellectual property, overcoming issues with absorption, distribution, metabolism, and excretion (ADME), or reducing toxicity.
A bioisostere is a chemical substituent or group that can be interchanged with another group to create a new compound with broadly similar biological properties. nih.gov The 5-(2,3,4-trifluorophenyl)isoxazole moiety can serve as a bioisostere for a variety of other structural motifs. For example, it can replace a substituted phenyl ring, a naphthalene (B1677914) system, or other bicyclic heterocycles in a known drug. The isoxazole ring mimics the spatial arrangement and electronic properties of an aromatic ring, while the nitrogen and oxygen atoms offer unique hydrogen bonding capabilities. nih.govresearchgate.net
Scaffold hopping involves the more radical replacement of the entire central core of a molecule with a functionally equivalent but structurally different scaffold. The goal is to retain the critical three-dimensional arrangement of key binding groups. A researcher might replace a known quinoline (B57606) core, for instance, with the trifluorophenyl-isoxazole scaffold, attaching the original side chains to the new core to see if biological activity is maintained or improved. The specific 2,3,4-trifluoro substitution pattern provides a distinct electronic and steric profile that can lead to novel and potentially improved interactions with a biological target compared to other substitution patterns or a non-fluorinated ring. nih.gov
Contribution to the Design of Novel Organic Materials
While the primary applications of isoxazole derivatives are in medicinal chemistry, the structural features of this compound suggest potential utility in the design of novel organic materials. The field of organic electronics, for example, relies on conjugated molecules for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
The incorporation of fluorine atoms into conjugated organic materials is a well-established strategy for tuning their electronic properties. rsc.org Fluorination tends to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This can facilitate electron injection and improve the material's stability against oxidative degradation. qualitas1998.net
The this compound structure combines a conjugated heterocyclic system (the isoxazole ring) with a heavily fluorinated aromatic ring. This combination could be exploited in several ways. The amine group could be used to polymerize or functionalize the molecule, incorporating it into larger conjugated systems. Furthermore, the strong C-F bond dipoles and potential for intermolecular C-H···F interactions can influence the solid-state packing of the material, which is a critical determinant of charge carrier mobility in organic semiconductors. rsc.org Although specific applications of this exact compound in materials science are not yet widely documented, its constituent parts—a conjugated heterocycle and a polyfluorinated aryl group—are motifs of significant interest in the development of new functional organic materials. solvay.com
Mechanistic Investigations of Biological and Biochemical Interactions of 5 2,3,4 Trifluorophenyl Isoxazol 3 Amine and Its Derivatives
In Vitro Enzyme Inhibition and Activation Studies: Molecular Mechanisms
Derivatives of the 5-phenylisoxazol-3-amine scaffold have been identified as potent modulators of various enzymes, a characteristic attributed to the isoxazole (B147169) ring's capacity to interact with diverse biological targets. researchgate.net
The inhibitory mechanism of isoxazole derivatives often involves competitive binding at the enzyme's active site. For instance, in studies of tyrosinase, a competitive inhibitor increases the apparent Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax). This pattern is observed when the degree of inhibition can be overcome by increasing substrate concentration, a hallmark of competitive inhibition. nih.gov
Molecular docking studies further illuminate these interactions. For example, the isoxazole ring of certain derivatives has been shown to form hydrogen bonds and π-stacking interactions with key residues in the active site of enzymes like the farnesoid X receptor (FXR) and carbonic anhydrase. nih.govnih.gov In the case of xanthine oxidase inhibitors based on a 5-phenylisoxazole-3-carboxylic acid scaffold, modeling suggests a specific binding mode that provides a basis for structure-guided design of new non-purine inhibitors. nih.gov This detailed understanding of binding kinetics and molecular interactions is crucial for optimizing the potency and selectivity of these compounds.
Research has identified several specific enzyme classes targeted by isoxazole derivatives.
Kinases: A notable target is the FMS-like tyrosine kinase-3 (FLT3), a receptor tyrosine kinase often implicated in acute myeloid leukemia (AML). A derivative, N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] researchgate.netmdpi.combenzothiazol-2-yl]phenyl}urea (AC220), was identified as an exceptionally potent and selective FLT3 inhibitor. nih.gov Other isoxazole compounds have shown inhibitory activity against Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Casein Kinase 2 (CK2), which are all crucial in cancer cell signaling. researchgate.netdrugbank.com
Cyclooxygenases (COX): The isoxazole ring is a core component of drugs like Valdecoxib (B1682126), a selective COX-2 inhibitor, highlighting the scaffold's utility in developing anti-inflammatory agents. mdpi.com Studies on other derivatives have also confirmed their potential as COX-2 inhibitors. researchgate.net
Other Enzymes: Isoxazole derivatives have demonstrated inhibitory activity against a range of other enzymes, including xanthine oxidase, which is involved in gout, and topoisomerase IIβ, a target for anticancer drugs. nih.govdrugbank.com Additionally, some have been found to inhibit carbonic anhydrase, an enzyme involved in pH homeostasis. nih.gov
Table 1: Enzyme Inhibition by Selected Isoxazole Derivatives
| Compound Class/Derivative | Target Enzyme(s) | Inhibition Data (IC₅₀) | Reference |
|---|---|---|---|
| Phenylurea Isoxazole Derivative (AC220) | FMS-like tyrosine kinase-3 (FLT3) | Potent nM range | nih.gov |
| Substituted Isoxazole Derivative (Compound 25a) | EGFR-TK | 0.054 µM | drugbank.com |
| Substituted Isoxazole Derivative (Compound 25a) | VEGFR-2 | Promising Activity | drugbank.com |
| 5-Phenylisoxazole-3-carboxylic Acid Derivatives | Xanthine Oxidase | Micromolar/Submicromolar range | nih.gov |
| Isoxazole Derivative (AC2) | Carbonic Anhydrase (CA) | 112.3 µM | nih.gov |
Receptor Binding and Modulation Assays (Cell-Free and Cell-Based In Vitro Studies)
The versatility of the isoxazole scaffold extends to interactions with cellular receptors, modulating their activity through direct binding.
Isoxazole derivatives have been developed as ligands for various receptors, including nuclear receptors and ligand-gated ion channels. For instance, isoxazole-based compounds have been identified as potent agonists for the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in bile acid and lipid metabolism. nih.govnih.gov Molecular modeling of these interactions reveals that the isoxazole ring can form crucial hydrogen bonds with residues like His447 and engage in π-stacking with Trp469 within the receptor's ligand-binding domain, stabilizing the active conformation. nih.gov
In another example, derivatives designed as estrogen receptor α (ERα) antagonists for breast cancer treatment showed that specific substitutions on the phenyl ring at the 3-position of the isoxazole core were critical for activity. nih.gov
The structural framework of isoxazole has been successfully employed to create modulators for both GPCRs and ion channels.
GPCRs: Isoxazole-based hybrids have been found to activate G-protein-coupled receptor 120 (GPR120), a receptor involved in metabolic regulation. mdpi.com
Ion Channels: A significant body of research highlights the modulation of γ-aminobutyric acid type A (GABA-A) receptors, which are ligand-gated chloride ion channels. Isoxazole-isoxazole hybrids have been developed as potent positive allosteric modulators (PAMs) with high binding affinity (Ki values in the low nanomolar range) for the GABA-A α5 receptor subtype, which is implicated in cognitive function. mdpi.com Furthermore, isoxazole-based bivalent ligands have been synthesized as promising allosteric modulators of AMPA receptors, a type of glutamate receptor ion channel, potentiating kainate-induced currents in patch-clamp experiments. mdpi.com There is also evidence of isoxazole derivatives interacting with the TRPV1 vanilloid receptor, an ion channel involved in pain sensation. acs.org
Table 2: Receptor Modulation by Selected Isoxazole Derivatives
| Compound Class/Derivative | Target Receptor | Type of Modulation | Affinity/Potency Data | Reference |
|---|---|---|---|---|
| Isoxazole-isoxazole hybrid (Compound 7a) | GABA-A α5 Receptor | Positive Allosteric Modulator | Ki = 0.0085 µM | mdpi.com |
| Bis(isoxazole) Derivative | AMPA Receptor | Positive Allosteric Modulator | Potentiation at 10⁻¹⁰ M | mdpi.com |
| Isoxazole-based compound | Farnesoid X Receptor (FXR) | Agonist | Potent (EC₅₀ in nM range) | nih.gov |
| 5-(thiophen-2-yl)isoxazole (TTI-6) | Estrogen Receptor α (ERα) | Antagonist | IC₅₀ = 1.91 µM (in MCF-7 cells) | nih.gov |
| Pyridinylpiperazine Urea Isoxazole | TRPV1 Vanilloid Receptor | Antagonist | High Affinity | acs.org |
Cellular Pathway Modulation and Signal Transduction Studies (In Vitro Investigations in Cell Lines)
The enzymatic and receptor-level interactions of isoxazole derivatives translate into the modulation of critical intracellular signaling pathways. These compounds can disrupt aberrant signaling in disease states, particularly in cancer. espublisher.com
Studies have shown that isoxazole derivatives can inhibit key cancer-related pathways like the PI3K/AKT axis. nih.gov For example, an isoxazole derivative targeting EGFR-TK was shown to induce cell cycle arrest at the G2/M phase in cancer cell lines. drugbank.com This arrest is often a consequence of disrupting the signaling cascade that controls cell proliferation. Furthermore, the compound was confirmed to induce cancer cell death through apoptosis, a programmed cell death pathway. This was evidenced by increased levels of caspases 3 and 9 and a higher Bax/Bcl-2 ratio, indicating a shift towards pro-apoptotic signaling. drugbank.com
In the context of immunology, isoxazole derivatives can modulate inflammatory pathways. They have been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) in cell cultures stimulated with lipopolysaccharide (LPS). mdpi.com This effect is often linked to the inhibition of upstream signaling molecules such as kinases or the modulation of transcription factors like NF-κB, which are central to the inflammatory response. mdpi.commdpi.com
Apoptosis Induction and Cell Cycle Regulation Mechanisms
While direct studies on 5-(2,3,4-Trifluorophenyl)isoxazol-3-amine are limited, research on structurally similar isoxazole derivatives provides significant insights into their pro-apoptotic and cell cycle-modulating activities. These compounds often exert their anticancer effects by interfering with fundamental cellular processes, leading to programmed cell death and inhibition of proliferation.
A prominent mechanism for isoxazole derivatives is the induction of cell cycle arrest, particularly at the G2/M phase. nih.gov For instance, certain isoxazole-naphthalene derivatives have been shown to cause an accumulation of cells in the G2/M phase, which is a critical checkpoint for DNA integrity before mitosis. nih.gov This arrest prevents cancer cells from dividing and proliferating. Mechanistic studies have revealed that this effect can be mediated through the inhibition of tubulin polymerization. nih.gov Tubulin is a crucial protein for the formation of the mitotic spindle, and its disruption leads to mitotic block and subsequent apoptosis. One study on an isoxazole-naphthalene compound demonstrated its ability to inhibit tubulin polymerization more potently than the well-known agent colchicine. nih.gov
Furthermore, isoxazole derivatives can trigger apoptosis through pathways involving cellular stress responses. Studies on isoxazole-piperazine hybrids have shown that they can induce oxidative stress in liver cancer cells. This increase in reactive oxygen species (ROS) can lead to cellular damage and activate apoptotic signaling. The activation of the p53 tumor suppressor protein is another key event in this process. Upon treatment with these isoxazole compounds, an increase in the levels of p53 and its phosphorylated, active form has been observed. Activated p53 can then transcriptionally activate pro-apoptotic genes and inhibit cell survival pathways, such as the Akt signaling cascade, ultimately leading to apoptosis. The involvement of caspase activation, such as caspase-3/7, has also been documented, confirming the execution of the apoptotic program. nih.govresearchgate.net
The specific effects on the cell cycle can vary depending on the substitution pattern of the isoxazole derivative. While some compounds induce a G2/M arrest, others have been found to cause arrest at the G1 or S phases, indicating that different derivatives can interact with distinct cellular targets to exert their antiproliferative effects. nih.govresearchgate.net
Table 1: Mechanisms of Apoptosis and Cell Cycle Regulation by Isoxazole Derivatives
| Isoxazole Derivative Class | Primary Mechanism | Key Molecular Events | Cell Cycle Phase Arrest |
|---|---|---|---|
| Isoxazole-Naphthalene Hybrids | Tubulin Polymerization Inhibition | Disruption of mitotic spindle formation | G2/M |
| Isoxazole-Piperazine Hybrids | Induction of Oxidative Stress | Increased ROS, p53 activation, Akt pathway inhibition | Variable |
| Eugenol-based Isoxazole-Triazole Hybrids | Caspase Activation | Activation of caspase-3/7 | G2/M |
Modulation of Inflammatory Response Pathways
Isoxazole derivatives are recognized for their significant anti-inflammatory properties, which are mediated through the modulation of various inflammatory pathways. researchgate.net These compounds can interfere with the production of pro-inflammatory mediators and the signaling cascades that perpetuate the inflammatory response.
A key mechanism of anti-inflammatory action for many isoxazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. ijpca.orgdoi.org COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By inhibiting COX-2, these derivatives can effectively reduce inflammation. The isoxazole ring is a core structural feature of several selective COX-2 inhibitors.
In addition to COX inhibition, isoxazole derivatives can suppress the production of pro-inflammatory cytokines. Studies have shown that certain indolyl-isoxazolidines can significantly inhibit the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cells. ijpca.org The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression, including TNF-α and IL-6. nih.govorganic-chemistry.orgunipa.itnih.govjohnshopkins.edu The ability of isoxazole derivatives to inhibit the production of these cytokines suggests a potential modulatory effect on the NF-κB pathway. ijpca.orgdoi.org
Furthermore, some isoxazole derivatives have been found to inhibit lipoxygenase (LOX) enzymes. ijpca.org LOX enzymes are involved in the production of leukotrienes, another class of potent inflammatory mediators. The dual inhibition of both COX and LOX pathways by certain isoxazole compounds makes them attractive candidates for the development of broad-spectrum anti-inflammatory agents. ijpca.org
Table 2: Modulation of Inflammatory Pathways by Isoxazole Derivatives
| Pathway/Target | Effect of Isoxazole Derivatives | Key Mediators Affected |
|---|---|---|
| Cyclooxygenase (COX) Pathway | Inhibition, particularly of COX-2 | Prostaglandins |
| Lipoxygenase (LOX) Pathway | Inhibition | Leukotrienes |
| Cytokine Production | Suppression | TNF-α, IL-6 |
| NF-κB Signaling | Potential Inhibition | Downregulation of inflammatory gene expression |
Investigations into Antimicrobial and Antiviral Mechanisms
The isoxazole scaffold is a versatile platform for the development of antimicrobial and antiviral agents. researchgate.net While the precise mechanisms for this compound are not specifically elucidated, the broader class of isoxazole derivatives has been shown to combat pathogens through various modes of action.
In the context of antibacterial activity, isoxazole derivatives can act as bacteriostatic agents, inhibiting the growth and replication of bacteria. nih.gov One of the proposed mechanisms is the inhibition of essential bacterial enzymes. For example, isoxazole-3-hydroxamic acids have been investigated as inhibitors of bacterial deformylase, an enzyme crucial for bacterial protein synthesis. nih.gov The inhibition of such enzymes disrupts vital metabolic pathways, thereby impeding bacterial survival. nih.gov Molecular docking studies have also suggested that some isoxazole derivatives can bind to bacterial enzymes involved in cell wall synthesis, indicating another potential mechanism of antibacterial action. researchgate.net
With respect to antiviral activity, isoxazole derivatives have shown promise against a range of viruses. Some compounds have been found to be potent inhibitors of viral replication. ijpca.org For instance, certain [(biphenyloxy)propyl]isoxazole derivatives have demonstrated strong activity against human rhinovirus 2 (HRV-2) and coxsackievirus B3 (CVB3) by inhibiting their replication cycle. ijpca.org
A particularly interesting antiviral mechanism for some isoxazole sulfonamides involves the targeting of host factors necessary for viral gene expression. Instead of directly acting on a viral protein, which can be prone to mutations leading to drug resistance, these compounds impair a cellular factor that the virus hijacks for its own replication. This approach offers the potential for a higher barrier to the development of viral resistance.
Target Identification and Validation Through Chemical Biology Approaches (e.g., Affinity Probes)
Identifying the specific molecular targets of a bioactive compound is crucial for understanding its mechanism of action and for the development of more potent and selective drugs. Chemical biology offers a range of tools for this purpose, including the use of affinity probes. nih.gov
While there are no specific reports on the use of affinity probes for the direct target identification of this compound, this approach has been successfully applied to other small molecule inhibitors. nih.gov An affinity probe is typically a modified version of the bioactive compound that incorporates a reactive group for covalent labeling of the target protein and a reporter tag (such as a fluorophore or biotin) for detection and isolation.
The broad spectrum of biological activities reported for isoxazole derivatives suggests that they may interact with multiple targets. nih.govijpca.org For instance, the anticancer effects of some isoxazoles point towards targets like tubulin or protein kinases. The anti-inflammatory properties suggest interactions with enzymes like COX or LOX. Indeed, a complex isoxazole-containing compound, AC220, was identified as a potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia. nih.gov This highlights the potential of the isoxazole scaffold to be tailored for high-affinity binding to kinase active sites.
Future research employing affinity probes based on the this compound structure could be instrumental in definitively identifying its direct binding partners within the cell. Such studies would involve synthesizing a probe, treating cells or cell lysates with it, and then using proteomics techniques to identify the labeled proteins.
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For 3-amino-5-arylisoxazole derivatives, SAR studies have helped to delineate the roles of different structural components.
The substitution pattern on the phenyl ring at the 5-position of the isoxazole core is a critical determinant of biological activity. The presence of fluorine atoms, as in the 2,3,4-trifluorophenyl group, can significantly impact a compound's properties. Fluorine is a highly electronegative atom that can alter the electronic distribution of the phenyl ring, influencing its ability to participate in various intermolecular interactions such as hydrogen bonding and π-π stacking.
In the context of antiviral activity, studies on isoxazole sulfonamides have shown that a halo-substituted aromatic ring on the heterocyclic scaffold is crucial for their antiretroviral effects. The size and position of the halogen atom were found to have a marked effect on the activity, suggesting that these substitutions play a key role in the binding of the compound to its target. Furthermore, in the development of antibacterial isoxazole derivatives, SAR studies have revealed that the presence of electron-withdrawing groups, such as trifluoromethyl, can lead to a significant increase in activity. nih.gov
The trifluoromethyl group, in particular, is known to enhance metabolic stability and improve a compound's lipophilicity, which can lead to better cell permeability and bioavailability. chemimpex.com The 2,3,4-trifluorophenyl substitution pattern provides a unique electronic and steric profile that can be optimized for specific biological targets.
The isoxazole ring itself is a key structural feature that is often essential for the biological activity of these compounds. It acts as a rigid scaffold, holding the substituents in a specific spatial orientation that is optimal for binding to the target protein. The nitrogen and oxygen atoms within the isoxazole ring can also participate in hydrogen bonding interactions with the target, further contributing to binding affinity.
The 3-amino group is another important functional group that can significantly influence molecular recognition. The nitrogen atom of the amine can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the active site of a target enzyme or receptor. The presence and nature of substituents on this amine group can further modulate the compound's activity.
Future Prospects and Advanced Research Trajectories for 5 2,3,4 Trifluorophenyl Isoxazol 3 Amine
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 5-(2,3,4-Trifluorophenyl)isoxazol-3-amine is geared towards environmentally benign and efficient processes. Current research on related heterocyclic compounds emphasizes a shift away from traditional, often harsh, reaction conditions towards sustainable alternatives. Methodologies such as microwave-assisted synthesis, ultrasound-assisted reactions, and the use of deep eutectic solvents (DES) have shown promise in accelerating reaction times and increasing yields for complex organic molecules. mdpi.com For isoxazole (B147169) synthesis specifically, aqueous-based [3+2] cycloaddition reactions represent a green and efficient route. beilstein-journals.org
Future research will likely focus on adapting these sustainable techniques to the synthesis of this compound. The development of one-pot multicomponent reactions, which reduce waste by minimizing intermediate purification steps, is a key area of interest. researchgate.net Such methods not only improve the environmental footprint but also enhance the economic viability of producing this and related compounds on a larger scale.
Table 1: Comparison of Conventional vs. Potential Sustainable Synthetic Methods
| Parameter | Conventional Synthesis | Potential Sustainable Methods |
|---|---|---|
| Solvents | Volatile Organic Compounds (e.g., Toluene, DCM) | Water, Ethanol, Deep Eutectic Solvents mdpi.com |
| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation, Ultrasonication mdpi.com |
| Reaction Time | Hours to Days | Minutes to Hours mdpi.com |
| Catalysts | Metal-based catalysts | Catalyst-free or biocatalysts nih.gov |
| Waste Generation | Higher | Lower (fewer steps, recyclable solvents) |
Exploration of Undiscovered Chemical Reactivity and Transformations
The chemical architecture of this compound, featuring a reactive amino group and a poly-fluorinated phenyl ring, offers fertile ground for exploring novel chemical transformations. The 3-amino-isoxazole moiety is a versatile nucleophile. For instance, its reaction with activated enol ethers can lead to the formation of isoxazolo[2,3-a]pyrimidinones, a class of fused heterocyclic systems with potential biological activities.
Future investigations could explore the intramolecular cyclization of derivatives formed from this amino group, potentially leading to new, complex polycyclic structures. Furthermore, the trifluorophenyl group can influence the reactivity of the isoxazole ring itself. Research into thermal or photochemical denitrogenation reactions could uncover pathways to unique intermediates like ketenimines, which can then be used to synthesize other complex heterocyclic systems, such as isoquinolines or oxazines. nih.gov Understanding these transformations is crucial for expanding the chemical space accessible from this core scaffold.
Integration with Advanced Materials Science and Nanotechnology
The unique electronic and physical properties imparted by the trifluorophenyl group position this compound as a promising candidate for materials science applications. Analogous fluorophenyl isoxazole compounds have been identified for their potential in developing advanced polymers and coatings with enhanced thermal stability and chemical resistance. chemimpex.comchemimpex.comchemimpex.com The high electronegativity and hydrophobicity of the fluorine atoms can be leveraged to create materials with specific surface properties, such as water repellency or tailored dielectric constants.
In nanotechnology, this compound could serve as a functional building block for self-assembling monolayers or as a capping agent for nanoparticles, modifying their solubility and surface chemistry. Its integration into fluorophores like BODIPY dyes could also be explored, potentially leading to new fluorescent probes with applications in bio-imaging and sensing, where the isoxazole moiety can extend the conjugation and tune the photophysical properties. mdpi.com
Table 2: Potential Applications in Materials Science
| Application Area | Potential Role of the Compound | Key Property Conferred |
|---|---|---|
| Advanced Polymers | Monomer or additive | Enhanced thermal stability, chemical resistance chemimpex.com |
| Specialty Coatings | Functional component | Hydrophobicity, oleophobicity |
| Organic Electronics | Component in organic semiconductors | Modified electronic properties, stability |
| Nanoparticle Functionalization | Surface ligand | Controlled solubility and biocompatibility |
| Fluorescent Probes | Core scaffold component | Tuned emission spectra, enhanced quantum yield mdpi.com |
Synergistic Approaches with Artificial Intelligence and Machine Learning in Chemical Design
Furthermore, predictive ML models, like deep neural networks (DNNs), can be developed to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.gov These models can accurately forecast the bioactivity, toxicity, and physicochemical properties of designed analogs before they are synthesized, dramatically reducing the time and cost of the discovery cycle. emanresearch.org AI can also assist in devising optimal synthetic routes for these novel compounds, making the entire design-make-test-analyze cycle more efficient. nih.gov
Elucidation of Novel Biological Targets and Modes of Action for Chemical Probes
The isoxazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. beilstein-journals.orgnih.gov Derivatives of this compound are promising candidates for screening against various biological targets. For example, related isoxazole structures have shown activity as kinase inhibitors (e.g., ATR kinase) and as ligands for nuclear receptors (e.g., RORγt). nih.govnih.gov
Future research will involve high-throughput screening of this compound and its derivatives against panels of known disease targets. A particularly exciting trajectory is the use of this compound as a chemical probe in chemoproteomic studies. By attaching a reactive group or a reporter tag, the molecule can be used to identify novel protein binding partners within a cell, thereby uncovering previously unknown biological targets and mechanisms of action. This approach could reveal new therapeutic opportunities for diseases with unmet medical needs.
Table 3: Potential Biological Targets for Investigation Based on Isoxazole Analogs
| Target Class | Specific Example(s) | Potential Therapeutic Area |
|---|---|---|
| Kinases | ATR, p38 MAP kinase nih.govnih.gov | Oncology, Inflammatory Diseases |
| Nuclear Receptors | Estrogen Receptor α (ERα), RORγt nih.govnih.gov | Oncology, Autoimmune Disorders |
| Enzymes | Cyclooxygenase (COX-1/COX-2) nih.gov | Inflammation, Oncology |
| Mycobacterial Targets | Various enzymes involved in cell wall synthesis nih.gov | Infectious Diseases (Tuberculosis) |
Q & A
Q. What are the established synthetic protocols for preparing 5-(2,3,4-Trifluorophenyl)isoxazol-3-amine, and what key reaction parameters influence yield?
Q. Which analytical techniques confirm the structural integrity of this compound?
Answer: A multi-technique approach is essential:
- NMR Spectroscopy : Assigns proton environments (e.g., fluorophenyl vs. isoxazole protons).
- Elemental Analysis : Validates C/H/N ratios (e.g., 68.80% C observed vs. 68.85% calculated in analogs) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ m/z 225.15) .
Table 2: Structural Validation Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹³C NMR | Fluorine-induced shifts | |
| Elemental Analysis | N: 7.40% observed |
Q. What are the solubility and storage recommendations for this compound?
Answer:
- Solubility : Highly soluble in THF and dichloromethane (CH₂Cl₂) .
- Storage : Stable at room temperature (RT) if kept dry; moisture-sensitive .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data among fluorophenyl-substituted isoxazole derivatives?
Answer: Divergent reactivity often arises from electronic effects of fluorine substituents. Strategies include:
Q. What methodologies elucidate the reaction mechanism of nucleophilic substitutions involving this compound?
Answer:
Q. How do trifluorophenyl substituents influence electronic properties and bioactivity?
Answer:
- Spectroscopic Analysis : Compare ¹⁹F NMR chemical shifts to assess electron density .
- Structure-Activity Relationship (SAR) : Test analogs (e.g., mono-/di-fluorinated) in bioassays (e.g., enzyme inhibition) .
Table 3: Fluorine Substitution Effects
| Substituent Position | Bioactivity Trend (Example) | Reference |
|---|---|---|
| 2,3,4-Trifluoro | Enhanced metabolic stability | |
| 3-Fluoro | Reduced binding affinity |
Q. What advanced purification strategies isolate this compound from complex mixtures?
Answer:
Q. How can computational chemistry predict regioselectivity in functionalization reactions?
Answer:
Q. What strategies mitigate side reactions during isoxazole ring functionalization?
Answer:
- Protecting Groups : Temporarily block reactive amines (e.g., Boc protection) .
- Low-Temperature Conditions : Suppress thermal decomposition (e.g., –20°C for acylations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
